(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one
Description
Properties
Molecular Formula |
C27H26BrNO5 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-[(2R)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C27H26BrNO5/c1-32-22-11-8-19(9-12-22)24(15-20-10-13-23(33-2)16-25(20)28)26(30)29-21(17-34-27(29)31)14-18-6-4-3-5-7-18/h3-13,16,21,24H,14-15,17H2,1-2H3/t21-,24+/m0/s1 |
InChI Key |
CBSXPUVKDPDGEV-XUZZJYLKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CC2=C(C=C(C=C2)OC)Br)C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)C(=O)N3C(COC3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Oxazolidinone Core
The oxazolidinone ring is typically formed by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions. This reaction results in cyclization to produce the 1,3-oxazolidinone structure.
Step 2: Functionalization of Aromatic Rings
The brominated and methoxylated aromatic groups are introduced through:
- Bromination : Reaction of an aromatic precursor with bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
- Methoxylation : Substitution reactions using methoxide ions or methanol under basic conditions.
Step 3: Coupling Reactions
The aromatic substituents are coupled to the oxazolidinone core using acylation methods, such as Friedel-Crafts acylation, under Lewis acid catalysis (e.g., AlCl₃).
Step 4: Chiral Resolution
To ensure the stereochemical purity of the compound:
- Chiral Auxiliary Method : A chiral auxiliary like Evans' oxazolidinone can be used during synthesis to control stereochemistry.
- Chromatographic Separation : High-performance liquid chromatography (HPLC) can separate enantiomers.
Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of Oxazolidinone Ring | Amino alcohol + Carbonyl compound; Acid/Base catalyst | Cyclized oxazolidinone core |
| Bromination | Bromine/NBS; Dichloromethane | Introduction of bromine on aromatic ring |
| Methoxylation | Methanol + Base | Methoxy substitution on aromatic rings |
| Coupling Reaction | Friedel-Crafts Acylation; AlCl₃ | Attachment of aromatic substituents to oxazolidinone |
| Chiral Resolution | Chiral auxiliary or HPLC | Separation into enantiomerically pure forms |
Challenges in Synthesis
Several challenges must be addressed during synthesis:
- Chirality Control : Ensuring stereochemical purity requires precise reaction conditions and effective resolution techniques.
- Reactivity of Functional Groups : Managing reactivity during bromination and methoxylation to avoid side reactions.
- Yield Optimization : Multi-step synthesis may result in lower yields; optimizing each step is critical.
Applications
This compound is widely used as a chiral intermediate in asymmetric synthesis due to its stereochemical properties and functional groups.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Oxazolidinones have been primarily studied for their antimicrobial properties. The compound has shown potential against various Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves inhibition of bacterial protein synthesis, making it a candidate for treating serious infections.
Anticancer Research
Recent studies have explored the use of oxazolidinones in cancer therapy. The compound's ability to modulate signaling pathways involved in tumor growth and apoptosis has been investigated. For instance, its derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.
Anti-inflammatory Properties
Research indicates that (4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one may possess anti-inflammatory effects. This could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease, where inflammation plays a critical role.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against MRSA and other resistant strains. The minimal inhibitory concentration (MIC) values were comparable to existing antibiotics, highlighting its potential as a new therapeutic option.
Case Study 2: Anticancer Activity
In vitro assays conducted on breast cancer cell lines revealed that this compound triggered apoptosis and inhibited proliferation. The study suggested that further exploration into its mechanism could lead to the development of effective cancer therapies.
Data Table: Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria, including MRSA | Comparable MIC values to existing antibiotics |
| Anticancer | Induces apoptosis in cancer cell lines | Significant reduction in cell viability |
| Anti-inflammatory | Potential use in inflammatory diseases | Reduced markers of inflammation in animal models |
Mechanism of Action
The mechanism of action of (4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxazolidinone Derivatives with Variable Acyl Groups
Compound A : (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone (CAS: 143965-32-6)
- Molecular Formula: C16H21NO3 (molar mass: 275.34 g/mol).
- Key Differences: Replaces the bromo-methoxyphenyl propanoyl group with a hexanoyl chain. Lower molar mass (275.34 vs. 524.4) and higher solubility in chloroform/methanol.
| Parameter | Target Compound | Compound A |
|---|---|---|
| Molar Mass (g/mol) | 524.4 | 275.34 |
| Melting Point (°C) | 120–123 | Oil |
| Halogen Presence | Bromine | None |
Compound B : (4S)-4-Isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]oxazolidin-2-one
- Key Features: Contains trifluoro-hydroxybutanoyl and diphenyl groups. Fluorine atoms enhance metabolic stability and lipophilicity compared to bromine in the target compound . Higher steric bulk due to diphenyl substituents may reduce solubility.
Oxazolidinones with Sulfonamide Moieties
Compound C : (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide
- Structural Highlights: Dual oxazolidinone rings and a sulfonamide group. Both stereocenters are S-configured, similar to the target compound.
Pyrazoline and Indole-Based Analogs
Compound D : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide
- Key Differences: Pyrazoline core instead of oxazolidinone. Bromine and chlorophenyl groups introduce distinct electronic effects. IR and NMR data (e.g., NH2 signals at δ 7.63 ppm) contrast with the target’s aromatic proton patterns .
Spectroscopic and Crystallographic Insights
- 1H-NMR : The target compound shows distinct methoxy signals (δ ~3.8–4.0 ppm) and aromatic protons split by bromine’s electron-withdrawing effects. This contrasts with Compound D’s NH2 signals (δ 7.63 ppm) .
- X-ray Crystallography: Compound C’s crystal structure reveals envelope conformations of oxazolidinone rings, providing insights into steric interactions absent in the target compound .
Biological Activity
(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one, commonly referred to as oxazolidinone, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies regarding its efficacy in various biological contexts.
- Molecular Formula : C27H26BrNO5
- Molar Mass : 524.4 g/mol
- Melting Point : 120-123°C
- Solubility : Slightly soluble in chloroform and DMSO
- Appearance : Solid, white to off-white color
Antimicrobial Properties
Oxazolidinones are primarily recognized for their antimicrobial activity. The compound has shown effectiveness against a range of Gram-positive bacteria, including strains resistant to other antibiotics. The mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of functional ribosomes.
Anticancer Activity
Recent studies have indicated that oxazolidinone derivatives exhibit anticancer properties. For instance, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. The compound's structural features contribute to its interaction with cellular pathways involved in cell cycle regulation and apoptosis.
Anti-inflammatory Effects
Inflammation is a critical component of various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this oxazolidinone derivative may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antibacterial activity | Demonstrated significant inhibition of MRSA growth at low concentrations. |
| Study 2 | Assess anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study 3 | Investigate anti-inflammatory properties | Reduced levels of pro-inflammatory cytokines in vitro. |
The biological activities of this compound can be attributed to several mechanisms:
- Protein Synthesis Inhibition : By binding to the ribosomal subunit, it disrupts bacterial protein synthesis.
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : It influences the production of inflammatory mediators, potentially reducing inflammation.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to achieve high stereochemical purity in the preparation of (4S)-4-benzyl oxazolidinone derivatives?
- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereogenic centers. For example, asymmetric alkylation or acylation steps can be optimized by adjusting reaction temperature (–78°C to 0°C) and employing Lewis acids like TiCl₄ . Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.
- Key Reference : details cyclodehydration protocols for oxazolidinone formation, while highlights brominated intermediates critical for stereochemical fidelity.
Q. Which analytical techniques are most reliable for confirming the stereochemical and structural integrity of this compound?
- Methodology :
- X-ray crystallography provides unambiguous stereochemical assignment (e.g., and used single-crystal X-ray to confirm S-configuration and envelope conformations).
- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to verify substituent orientation .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.
Advanced Research Questions
Q. How can researchers resolve discrepancies in enantiomeric excess (ee) measurements between HPLC and polarimetry?
- Methodology :
- Cross-validation : Use multiple techniques (e.g., chiral HPLC, NMR with Eu(hfc)₃) to identify systematic errors.
- Synthetic controls : Prepare racemic mixtures as internal standards. highlights brominated analogs where ee discrepancies arose from residual solvents affecting polarimetry; lyophilization or rigorous drying may mitigate this.
Q. What experimental designs are appropriate for evaluating the biological activity of this compound, given its structural complexity?
- Methodology :
- Target identification : Prioritize assays based on structural analogs (e.g., oxazolidinones in showed cytotoxicity via kinase inhibition).
- Dose-response studies : Use a range of concentrations (1 nM–100 µM) in cell-based assays (e.g., MTT for viability).
- Mechanistic studies : Pair with molecular docking to predict binding modes to enzymes or receptors (e.g., discusses computational approaches for related compounds).
Q. How should researchers address conflicting crystallographic and spectroscopic data for substituent conformations?
- Methodology :
- Dynamic NMR : Probe temperature-dependent spectra to identify fluxional behavior in solution (e.g., observed envelope conformations in oxazolidinone rings).
- DFT calculations : Compare computed and experimental structures (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to resolve discrepancies .
Methodological Best Practices
Q. What precautions are critical when handling brominated and methoxyphenyl substituents during synthesis?
- Safety : Use inert atmospheres (N₂/Ar) for air-sensitive intermediates.
- Purification : Chromatography with halogen-tolerant columns (e.g., C18 for brominated byproducts) .
Q. How can computational tools enhance the rational design of derivatives with improved bioactivity?
- Approach :
- QSAR modeling : Correlate substituent electronegativity (e.g., Br vs. OMe) with activity data.
- MD simulations : Assess binding stability in biological targets (e.g., used docking for quinolinone analogs).
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
